Cas no 1805360-64-8 (2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine)

2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine
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- インチ: 1S/C8H5ClF2N2O/c1-14-5-3-13-7(9)4(2-12)6(5)8(10)11/h3,8H,1H3
- InChIKey: WHXSZTGMHDLWOE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(C(F)F)=C(C=N1)OC
計算された属性
- せいみつぶんしりょう: 218.006
- どういたいしつりょう: 218.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 45.9
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029051670-1g |
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine |
1805360-64-8 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridineに関する追加情報
Research Brief on 2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine (CAS: 1805360-64-8)
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine (CAS: 1805360-64-8) is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of novel fungicides and herbicides. Recent studies have highlighted its role as a precursor in the synthesis of pyridine-based compounds with significant biological activity. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and potential therapeutic implications.
A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the efficacy of derivatives synthesized from 1805360-64-8 in controlling fungal pathogens in crops. The compound's unique difluoromethyl and cyano groups enhance its binding affinity to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. This mechanism aligns with its growing adoption in precision agriculture, where resistance management is critical.
In pharmaceutical research, a breakthrough was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine served as a scaffold for developing kinase inhibitors. Molecular docking studies revealed its pyridine core's ability to occupy ATP-binding pockets in BRAF and EGFR kinases, with IC50 values ranging from 12-45 nM. This positions it as a promising candidate for targeted cancer therapies.
Process chemistry advancements have optimized the synthesis of 1805360-64-8 via Pd-catalyzed cross-coupling reactions, achieving 92% yield with >99% purity (Patent WO2023156789). The improved scalability addresses previous limitations in industrial production, particularly for GLP-1 receptor modulator intermediates where this compound is increasingly utilized.
Environmental fate studies (2024, Chemosphere) indicate moderate persistence (DT50 = 28 days) but low bioaccumulation potential (Log Kow = 1.8) for 1805360-64-8. Its hydrolysis produces non-toxic metabolites, supporting its classification as a greener alternative to traditional halogenated pyridines. However, researchers recommend further ecotoxicological assessments given its increasing agricultural use.
Emerging applications include its incorporation into metal-organic frameworks (MOFs) for controlled release formulations. A 2024 ACS Applied Materials & Interfaces study demonstrated 80% sustained release over 30 days when 1805360-64-8 was encapsulated in ZIF-8 nanoparticles, significantly enhancing the duration of antifungal activity while reducing application frequency.
The compound's safety profile was recently updated in REACH registration dossiers (2024), confirming no genotoxicity (Ames test negative) but noting mild skin irritation (Category 3). These findings support its continued use under standard protective measures in industrial settings.
Future research directions focus on exploring its enantioselective transformations, as the chiral center at the difluoromethyl carbon could yield stereospecific bioactive compounds. Computational modeling predicts distinct binding modes for (R)- and (S)-configurations, opening new avenues for drug discovery programs targeting neurological disorders.
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